molecular formula C9H20N2O2 B14787541 2-(3-Methoxypropylamino)-3-methylbutanamide

2-(3-Methoxypropylamino)-3-methylbutanamide

Cat. No.: B14787541
M. Wt: 188.27 g/mol
InChI Key: UKUDMELRNSRGHV-UHFFFAOYSA-N
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Description

2-(3-Methoxypropylamino)-3-methylbutanamide is a synthetic amide derivative characterized by a branched aliphatic chain and a methoxypropylamine substituent.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(3-methoxypropylamino)-3-methylbutanamide

InChI

InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12)

InChI Key

UKUDMELRNSRGHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl) L-Z-Valinamide typically involves the reaction of L-Valinamide with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .

Industrial Production Methods

Industrial production of N-(3-Methoxypropyl) L-Z-Valinamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl) L-Z-Valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-(3-Methoxypropyl) L-Z-Valinamide is used in chemistry as a building block for synthesizing complex molecules. In biology, it is useful in studying enzyme-substrate interactions and protein-ligand binding. It is also being investigated in medicine for potential therapeutic effects and as a precursor in drug development. Furthermore, it is utilized in the production of specialty chemicals and materials in industry.

The biological activity of 2-(3-Methoxypropylamino)-3-methylbutanamide is attributed to its interactions with molecular targets like enzymes and receptors. The methoxypropyl group enhances the compound's binding affinity and specificity, facilitating its role in various biochemical pathways. These pathways include signal transduction, metabolic regulation, and gene expression.

Pharmacological Effects

Research suggests that 2-(3-Methoxypropylamino)-3-methylbutanamide exhibits anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). Studies indicate the compound can influence immune responses by affecting cytokine expression, modulating IL-17A and IFN-γ gene expression in mouse models.

Case Studies

Inflammatory Bowel Disease (IBD): Studies suggest 2-(3-Methoxypropylamino)-3-methylbutanamide may reduce inflammation.

Cancer Research: 2-(3-Methoxypropylamino)-3-methylbutanamide was tested on multiple myeloma cell lines, showing differential effects on cell viability depending on dosage and treatment duration. In vitro experiments revealed that treatment with the compound led to significant alterations in cytokine profiles, notably increasing IL-2 production in activated T-cells.

Efficacy Studies

Recent studies have focused on the efficacy of 2-(3-Methoxypropylamino)-3-methylbutanamide across various biological systems:

  • Cell Viability Assays: The compound has been tested on multiple myeloma cell lines, demonstrating varying effects on cell viability depending on the dosage and duration of treatment.
  • Cytokine Production: In vitro experiments have shown that treatment with the compound results in significant changes in cytokine profiles, particularly increasing IL-2 production in activated T-cells.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl) L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypropyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights several structurally related compounds, though none directly match 2-(3-Methoxypropylamino)-3-methylbutanamide. Below is a comparative analysis based on shared functional groups and synthetic strategies:

Key Observations :

Substituent Effects: The trifluoroethyl and trifluoromethylphenyl groups in analogs enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. In contrast, the methoxypropyl group in the target compound may improve solubility due to its ether linkage.

Synthetic Complexity :

  • The target compound’s synthesis is likely simpler than multi-step peptide conjugates (e.g., ) but may require regioselective amidation to avoid side reactions at the methoxypropylamine moiety.

Biological Relevance :

  • While ureido-linked analogs () target proteases, the methoxypropylamine group in the target compound could favor interactions with amine-binding receptors (e.g., GPCRs or transporters).

Biological Activity

2-(3-Methoxypropylamino)-3-methylbutanamide, also known as N-(3-Methoxypropyl) L-Z-Valinamide, is a compound with a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties.

PropertyValue
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
IUPAC Name2-(3-methoxypropylamino)-3-methylbutanamide
InChIInChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12)
InChI KeyUKUDMELRNSRGHV-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C(=O)N)NCCCOC

The biological activity of 2-(3-Methoxypropylamino)-3-methylbutanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxypropyl group enhances the compound's binding affinity and specificity, facilitating its role in various biochemical pathways including:

  • Signal Transduction : Modulation of cellular signaling pathways.
  • Metabolic Regulation : Influence on metabolic processes through enzyme interaction.
  • Gene Expression : Potential effects on gene transcription and regulation.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, which include:

  • Anti-inflammatory Properties : Evidence suggests that 2-(3-Methoxypropylamino)-3-methylbutanamide may play a role in reducing inflammation, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .
  • Immune Modulation : Studies have shown that the compound can influence immune responses by affecting cytokine expression. For instance, it has been observed to modulate IL-17A and IFN-γ gene expression in mouse models .

Case Studies

  • Inflammatory Bowel Disease (IBD) :
    • A study demonstrated the effectiveness of 2-(3-Methoxypropylamino)-3-methylbutanamide in reducing symptoms associated with IBD in animal models. The compound was found to significantly decrease the expression of pro-inflammatory cytokines in the colon following anti-CD3 stimulation .
  • Cancer Research :
    • In a melanoma model, the compound showed promise in delaying tumor growth when administered to mice with genetically modified T-cells lacking cereblon. This suggests potential applications in cancer immunotherapy .

Efficacy Studies

Recent studies have focused on the efficacy of 2-(3-Methoxypropylamino)-3-methylbutanamide across various biological systems:

  • Cell Viability Assays : The compound was tested on multiple myeloma cell lines, showing differential effects on cell viability depending on dosage and treatment duration .
  • Cytokine Production : In vitro experiments indicated that treatment with the compound led to significant alterations in cytokine profiles, particularly increasing IL-2 production in activated T-cells .

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of 2-(3-Methoxypropylamino)-3-methylbutanamide:

CompoundUnique FeaturesBiological Activity
N-(3-Methoxypropyl) L-ValinamideL-Valinamide backboneModerate anti-inflammatory effects
N-(3-Methoxypropyl) L-AlaninamideL-Alanine backboneLimited immune modulation
2-(3-Methoxypropylamino)-3-methylbutanamide Methoxypropyl group enhances binding affinityStrong anti-inflammatory and immune modulation

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